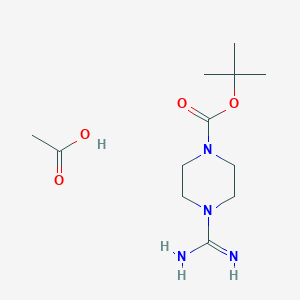

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate

Description

Properties

IUPAC Name |

acetic acid;tert-butyl 4-carbamimidoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2.C2H4O2/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;1-2(3)4/h4-7H2,1-3H3,(H3,11,12);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAZWBUECOOVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-93-9 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(aminoiminomethyl)-, 1,1-dimethylethyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its versatile physicochemical and pharmacological properties. Its incorporation into drug candidates can modulate aqueous solubility, lipophilicity, and target engagement. When functionalized with a carbamimidoyl (amidino) group, the resulting molecule gains a strongly basic moiety capable of participating in critical hydrogen bonding interactions with biological targets such as proteases and kinases. The strategic use of a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, regioselective synthesis of complex derivatives. This guide provides a detailed examination of 1-tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate (CAS 1208081-93-9), a key building block for contemporary drug discovery programs.

Chemical Identity and Structural Elucidation

This compound is a salt composed of the Boc-protected amidinopiperazine cation and an acetate anion. The Boc group provides a lipophilic character and sterically hinders the adjacent nitrogen, directing further reactions to the unprotected secondary amine of the piperazine ring during synthesis, which is subsequently converted to the amidine functionality.

-

IUPAC Name: tert-butyl 4-carbamimidoylpiperazine-1-carboxylate acetate

-

CAS Number: 1208081-93-9[1]

-

Molecular Formula: C₁₀H₂₀N₄O₂ · C₂H₄O₂

-

Molecular Weight: 288.34 g/mol

Structure:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Boc-piperazine

This step involves the selective mono-protection of piperazine.

-

Dissolve piperazine in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent.

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise while maintaining the temperature. A base such as triethylamine or sodium bicarbonate is typically used to neutralize the generated acid.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Perform an aqueous workup to remove excess piperazine and salts.

-

Purify the crude product by column chromatography or recrystallization to yield pure 1-Boc-piperazine.

Step 2: Conversion to 1-Boc-4-cyanopiperazine

The secondary amine of 1-Boc-piperazine is converted to a nitrile, a precursor to the amidine.

-

Dissolve 1-Boc-piperazine in an aprotic solvent like dichloromethane.

-

Add a base, such as triethylamine.

-

Cool the mixture and slowly add a solution of cyanogen bromide.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting 1-Boc-4-cyanopiperazine by chromatography.

Step 3: Formation of the Amidine

The Pinner reaction is a classic method for converting nitriles to amidines.

-

Dissolve 1-Boc-4-cyanopiperazine in an anhydrous alcohol (e.g., ethanol) and cool in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution to form the imidate hydrochloride.

-

Remove the solvent under reduced pressure.

-

Treat the crude imidate salt with a solution of ammonia in alcohol to form the amidine hydrochloride.

-

Isolate the crude amidine salt.

Step 4: Formation of the Acetate Salt

-

Dissolve the crude amidine hydrochloride in a suitable solvent.

-

Neutralize with a base and extract the free base into an organic solvent.

-

Add one equivalent of acetic acid to the solution of the free base.

-

Remove the solvent under reduced pressure to yield this compound. Recrystallization may be necessary for further purification.

Reactivity Profile and Mechanistic Considerations

The reactivity of this molecule is dictated by its three key functional components: the Boc-protected amine, the piperazine ring, and the carbamimidoyl (amidine) group.

-

Boc Group: The tert-butyloxycarbonyl group is a robust protecting group under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). This allows for the selective deprotection of the N-1 nitrogen for further synthetic transformations. The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.

-

Amidine Group: The carbamimidoyl group is strongly basic and will be protonated under most physiological and many reaction conditions. It can act as a nucleophile, although its reactivity is tempered by its basicity. The amidinium ion is a key feature for forming strong ionic and hydrogen bond interactions with biological targets.

-

Piperazine Ring: The piperazine ring exists predominantly in a chair conformation. The presence of the bulky Boc group may influence the conformational equilibrium.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of pharmaceutical agents. The Boc-protected piperazine provides a handle for further chemical elaboration, while the amidine group can serve as a key pharmacophoric element.

-

Enzyme Inhibition: The positively charged amidinium group is an excellent mimic of the guanidinium group of arginine. This makes it a valuable functional group for targeting the active sites of enzymes that recognize arginine, such as serine proteases (e.g., thrombin, trypsin) and certain kinases.

-

Receptor Antagonism: The piperazine ring is a common motif in antagonists of G-protein coupled receptors (GPCRs). The combination of the piperazine core and a basic amidine group can be exploited to design ligands with high affinity and selectivity. For instance, related structures are found in antagonists for chemokine receptors.

Illustrative Role in a Hypothetical Drug Discovery Cascade

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.

References

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P

-

This compound | CAS 1208081-93-9. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, a valuable building block in medicinal chemistry and drug development. The document details a robust synthetic pathway, outlines state-of-the-art characterization techniques, and offers expert insights into the practical aspects of its preparation and analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's chemistry and properties.

Introduction: Strategic Importance in Drug Discovery

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine, often referred to as 1-Boc-4-amidinopiperazine or 1-Boc-4-guanidinylpiperazine, is a bifunctional molecule of significant interest in the design of novel therapeutic agents. The piperazine core is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. The incorporation of a guanidinium group, a strong base that is protonated at physiological pH, allows for specific hydrogen bonding interactions with biological targets such as enzymes and receptors. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen enables selective functionalization at the guanidinyl moiety or subsequent deprotection to reveal a secondary amine for further chemical elaboration.

The acetate salt form of this compound often enhances its stability and handling properties, making it a preferred form for storage and use in synthetic protocols. This guide will provide a detailed, step-by-step methodology for its synthesis and a thorough analysis of its structural and physicochemical properties.

Synthetic Strategy and Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall strategy involves the initial preparation of a suitable precursor, 1-Boc-4-aminopiperazine, followed by a guanylation reaction to introduce the carbamimidoyl group.

Synthesis of the Precursor: 1-Boc-4-aminopiperazine

The synthesis of the key intermediate, 1-Boc-4-aminopiperazine, can be achieved through nitrosation of 1-Boc-piperazine followed by reduction.

Experimental Protocol:

-

Step 1: Synthesis of 1-Boc-4-nitrosopiperazine:

-

To a solution of 1-Boc-piperazine (1 equivalent) in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain 1-Boc-4-nitrosopiperazine, which can be used in the next step without further purification.

-

-

Step 2: Reduction to 1-Boc-4-aminopiperazine:

-

Dissolve the crude 1-Boc-4-nitrosopiperazine in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, zinc dust in the presence of ammonium chloride or catalytic hydrogenation (e.g., H₂, Pd/C).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst or inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield 1-Boc-4-aminopiperazine. The crude product can be purified by column chromatography if necessary.

-

Guanylation of 1-Boc-4-aminopiperazine

The introduction of the guanidinyl group can be accomplished using a variety of guanylating agents. A common and effective method involves the use of N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea.

Experimental Protocol:

-

To a solution of 1-Boc-4-aminopiperazine (1 equivalent) in a suitable solvent such as dichloromethane or THF, add N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 equivalents) and a base like triethylamine (2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude product, 1-Boc-4-(N,N'-di-Boc-guanidinyl)piperazine, is then subjected to deprotection of the guanidinyl group.

-

Dissolve the crude product in a mixture of dichloromethane and trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours to remove the Boc groups from the guanidine moiety.

-

Concentrate the reaction mixture under reduced pressure.

Purification and Acetate Salt Formation

The final product is purified by column chromatography, and the acetate salt is subsequently formed.

Experimental Protocol:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-

Add a stoichiometric amount of acetic acid (1 equivalent) to the solution.

-

The acetate salt may precipitate out of the solution or can be obtained by slow evaporation of the solvent or by the addition of a less polar co-solvent.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a stable solid.

Comprehensive Characterization

Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the range of 2.5-3.5 ppm), and the protons of the guanidinium group (broad signals that may exchange with D₂O). The acetate counter-ion will exhibit a singlet around 1.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group (around 155 and 80 ppm, respectively), the piperazine ring carbons (typically in the 40-50 ppm range), the guanidinium carbon (around 157 ppm), and the methyl and carbonyl carbons of the acetate ion (around 24 and 175 ppm, respectively).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations of the guanidinium group (broad band in the 3100-3400 cm⁻¹ region).

-

C-H stretching of the Boc group and piperazine ring (around 2850-3000 cm⁻¹).

-

C=O stretching of the Boc group (strong absorption around 1680-1700 cm⁻¹).

-

C=N stretching of the guanidinium group (around 1650 cm⁻¹).

-

N-H bending vibrations (around 1600 cm⁻¹).

-

C-O stretching of the acetate group (around 1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive ion mode is typically employed. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would correspond to the molecular weight of the free base.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like TFA or formic acid) can be used. The purity is determined by the peak area percentage of the main component.

Data Summary

| Parameter | Expected Value/Range |

| Molecular Formula | C₁₀H₂₁N₅O₂ · C₂H₄O₂ |

| Molecular Weight | 303.38 g/mol |

| ¹H NMR (ppm) | Boc (~1.4), Piperazine (~2.5-3.5), Guanidinium (broad), Acetate (~1.9) |

| ¹³C NMR (ppm) | Boc C=O (~155), Boc C(CH₃)₃ (~80), Piperazine (~40-50), Guanidinium C (~157), Acetate CH₃ (~24), Acetate C=O (~175) |

| IR (cm⁻¹) | N-H (3100-3400), C=O (1680-1700), C=N (~1650) |

| MS (ESI+) | [M+H]⁺ for C₁₀H₂₁N₅O₂ at m/z ~244.17 |

Conclusion: A Versatile Synthetic Intermediate

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described protocols are based on established and reliable chemical transformations, ensuring a high degree of success for researchers in the field. The comprehensive characterization workflow guarantees the structural integrity and purity of the final compound, which is paramount for its application in drug discovery and development. The strategic combination of a Boc-protected piperazine scaffold with a functional guanidinium group makes this molecule a highly versatile and valuable tool for the synthesis of novel bioactive compounds.

References

-

Ataman Kimya. (n.d.). GUANIDINE ACETATE. Retrieved from [Link]

Deconstructing the Molecular Architecture: Clues to Function

An In-depth Technical Guide to the Core Mechanism of Action of Boc-4-amidinopiperazine Acetate

This guide provides a detailed exploration of the probable mechanism of action for Boc-4-amidinopiperazine acetate, a compound of interest for researchers and professionals in drug development. By dissecting its structural components and drawing parallels with well-characterized molecules, we will construct a scientifically grounded hypothesis for its biological activity and outline a comprehensive strategy for its experimental validation.

The chemical structure of Boc-4-amidinopiperazine acetate offers significant insights into its likely biological role. It is comprised of three key moieties: a piperazine scaffold, a Boc (tert-butyloxycarbonyl) protecting group, and an amidine functional group.

-

Piperazine Scaffold: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in a multitude of clinically approved drugs with diverse therapeutic applications. Its presence suggests the potential for interaction with a variety of biological targets, including G-protein coupled receptors and enzymes.[1][2] Piperazine derivatives have shown a wide range of pharmacological activities, including anti-HIV, anti-inflammatory, and antidiabetic properties.[2][3][4]

-

Amidine Group: The amidine group is a strong base and is protonated at physiological pH, conferring a positive charge to the molecule. This feature is critical, as it can mimic the side chains of basic amino acids like arginine and lysine. This mimicry is a common strategy for designing inhibitors of certain enzymes, particularly proteases.[5][6]

-

Boc Protecting Group: The Boc group is a bulky, lipophilic moiety commonly used in organic synthesis to protect amine groups.[7] In the context of a biologically active molecule, it can influence solubility, membrane permeability, and interaction with the target protein. It may also function as a prodrug element, being cleaved in vivo to reveal a more active form of the compound.

The Primary Hypothesis: Inhibition of Trypsin-Like Serine Proteases

Based on the presence of the positively charged amidine group, the most probable mechanism of action for Boc-4-amidinopiperazine acetate is the inhibition of trypsin-like serine proteases .

Trypsin-like serine proteases are a family of enzymes that cleave peptide bonds C-terminal to arginine or lysine residues. Their active sites feature a "specificity pocket" (S1 pocket) that is typically deep and contains an acidic residue (e.g., aspartate) at its base, which electrostatically attracts and binds the positively charged side chains of arginine and lysine.

The amidine group of Boc-4-amidinopiperazine acetate can effectively dock into this S1 pocket, forming a strong ionic bond with the acidic residue. This interaction would block the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity. This mechanism is characteristic of competitive inhibition.

Caption: Proposed interaction of Boc-4-amidinopiperazine with a serine protease active site.

A Comprehensive Strategy for Experimental Validation

To rigorously test this hypothesis, a multi-step experimental workflow is proposed. This approach is designed to first identify the specific enzyme target(s) and then to characterize the nature of the inhibition.

Phase 1: Target Identification via Enzyme Panel Screening

The initial step is to screen Boc-4-amidinopiperazine acetate against a panel of representative serine proteases to determine its inhibitory spectrum.

Experimental Protocol: Fluorogenic Protease Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of Boc-4-amidinopiperazine acetate in a suitable solvent (e.g., DMSO).

-

Prepare assay buffers specific to each protease to ensure optimal activity.

-

Reconstitute fluorogenic substrates for each protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin, Z-Gly-Gly-Arg-AMC for trypsin).[8][9]

-

Reconstitute recombinant proteases (e.g., trypsin, thrombin, plasmin, human neutrophil elastase, chymotrypsin).[8][9]

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of Boc-4-amidinopiperazine acetate (e.g., from 1 nM to 100 µM).

-

Add the specific protease to each well and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the corresponding fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Table 1: Hypothetical IC₅₀ Data from Protease Panel Screening

| Protease | Substrate | Hypothetical IC₅₀ (µM) |

| Trypsin | Z-GGR-AMC | 0.5 |

| Thrombin | Boc-VPR-AMC | 2.1 |

| Plasmin | Boc-VLK-AMC | 15.8 |

| Neutrophil Elastase | MeO-Suc-AAPV-AMC | > 100 |

| Chymotrypsin | Suc-AAPF-AMC | > 100 |

Phase 2: Kinetic Characterization of Inhibition

Once the primary target(s) have been identified (e.g., trypsin in the hypothetical data), the next step is to elucidate the mechanism of inhibition.

Experimental Protocol: Enzyme Kinetics

-

Varying Substrate and Inhibitor Concentrations:

-

Perform the fluorogenic assay as described above.

-

Use a matrix of conditions with several fixed concentrations of Boc-4-amidinopiperazine acetate and a range of substrate concentrations for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Generate a Lineweaver-Burk plot (double reciprocal plot: 1/velocity vs. 1/[substrate]).

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). For competitive inhibition, Km will increase with inhibitor concentration while Vmax remains unchanged.

-

Calculate the inhibition constant (Ki) from the data.

-

Caption: Experimental workflow for validating the mechanism of action.

Phase 3: Cellular Target Engagement

To confirm that Boc-4-amidinopiperazine acetate engages its target within a cellular environment, a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) can be employed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Treat cultured cells expressing the target protease with either Boc-4-amidinopiperazine acetate or a vehicle control.

-

-

Heating:

-

Heat aliquots of the cell lysates to a range of temperatures. The binding of a ligand (the inhibitor) typically stabilizes the target protein, increasing its melting temperature.

-

-

Protein Separation and Detection:

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of soluble target protease remaining at each temperature using Western blotting or another protein detection method.

-

-

Data Analysis:

-

Plot the fraction of soluble protein against temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein in the cell.

-

Structure-Activity Relationship (SAR) and Future Directions

The insights gained from the proposed experimental workflow will pave the way for SAR studies. Key modifications to the Boc-4-amidinopiperazine acetate structure could include:

-

Replacement of the Boc Group: Substituting the Boc group with other carbamates or acyl groups could modulate the compound's potency, selectivity, and pharmacokinetic properties.

-

Modification of the Piperazine Ring: Altering the piperazine scaffold to other cyclic amines, such as piperidine, could influence target binding.[10]

-

Alterations to the Amidine Group: While the amidine is key for the proposed mechanism, subtle changes could fine-tune its basicity and interaction with the S1 pocket.

Conclusion

While direct experimental data on Boc-4-amidinopiperazine acetate is not yet publicly available, a thorough analysis of its chemical structure strongly suggests a mechanism of action centered on the competitive inhibition of trypsin-like serine proteases. The amidine moiety is hypothesized to be the key pharmacophore, mimicking natural substrates to bind within the enzyme's active site. The comprehensive experimental strategy outlined in this guide provides a clear and robust path for researchers to validate this hypothesis, characterize the compound's inhibitory profile, and lay the groundwork for its potential development as a therapeutic agent.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]

- 5. Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antiviral Potential of Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 9. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate in Guanidinylation

Abstract

The introduction of the guanidinium group into molecules is a cornerstone of modern drug discovery and chemical biology, bestowing unique physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of 1-tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, a versatile reagent for the guanidinylation of primary amines. We will dissect the rationale behind its design, provide detailed protocols for its synthesis and application, and present a comprehensive analysis of its reactivity and utility in the context of peptide modification and small molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced guanidinylation strategies in their work.

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium group, the functional constituent of the amino acid arginine, is a highly basic and polar moiety that is protonated at physiological pH. This positive charge enables it to participate in a network of strong hydrogen bonds and electrostatic interactions with biological targets such as proteins and nucleic acids.[1] Consequently, the incorporation of a guanidinium group can significantly enhance the binding affinity, cell permeability, and overall biological activity of therapeutic agents.[2]

Traditional methods for introducing a guanidine group can be harsh and lack selectivity, often leading to a mixture of products and requiring complex purification schemes. The advent of protected guanidinylating agents has revolutionized this field, allowing for the controlled and efficient modification of primary and secondary amines under mild conditions.[3] The tert-butyloxycarbonyl (Boc) protecting group is particularly advantageous as it effectively masks the high basicity of the guanidine functional group and can be readily removed under acidic conditions.[4]

This guide focuses on a specific, yet highly versatile, Boc-protected reagent: this compound. Its unique piperazine scaffold offers distinct solubility and reactivity profiles, making it a valuable tool for a range of applications, from the modification of sensitive biomolecules to the synthesis of complex small molecules.

Reagent Profile: this compound

The selection of a guanidinylating reagent is a critical decision in any synthetic strategy. This compound offers a compelling combination of reactivity, stability, and ease of handling.

Structural Rationale and Advantages

The structure of this compound is key to its function. The Boc group on one of the piperazine nitrogens serves to deactivate it, preventing self-reaction and directing the guanidinylation to the desired substrate. The carbamimidoyl (amidinoyl) group at the 4-position is the reactive center for the guanidinylation reaction. The piperazine ring itself can improve the solubility of the reagent and its adducts in a variety of solvents. The acetate salt form enhances the stability and handling of the otherwise highly basic free guanidine.

Synthesis of the Guanidinylating Reagent

The synthesis of this compound is a straightforward process that begins with the readily available 1-Boc-4-aminopiperidine. This precursor can be synthesized via several routes, including a Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide.[5]

Step 1: Synthesis of 1-Boc-4-aminopiperidine (Precursor)

A detailed protocol for the synthesis of 1-Boc-4-aminopiperidine from 4-piperidinecarboxamide is outlined in patent CN104628627A.[5] The key steps involve the protection of the piperidine nitrogen with a Boc group followed by a Hofmann rearrangement to convert the carboxamide to a primary amine.

Step 2: Guanidinylation of 1-Boc-4-aminopiperidine

This step utilizes a common and efficient guanidinylating agent, 1H-pyrazole-1-carboxamidine hydrochloride, to convert the primary amine of 1-Boc-4-aminopiperidine into the desired carbamimidoyl group.

-

Materials:

-

1-Boc-4-aminopiperidine

-

1H-Pyrazole-1-carboxamidine hydrochloride

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in DMF.

-

Add DIPEA (2.2 eq) to the solution and stir.

-

Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) in portions to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the free base of 1-tert-butyloxycarbonyl-4-carbamimidoylpiperazine.

-

To prepare the acetate salt, dissolve the purified free base in a minimal amount of ethyl acetate and add one equivalent of acetic acid. The acetate salt will precipitate and can be collected by filtration and dried under vacuum.

-

Applications in Guanidinylation Reactions

This compound is a versatile reagent for the guanidinylation of a wide range of primary amines under mild conditions.

Guanidinylation of Small Molecules

This reagent is particularly useful in the synthesis of complex small molecules where the introduction of a guanidinium group is desired at a late stage. The mild reaction conditions and high selectivity of the reagent are compatible with a variety of sensitive functional groups.

-

Materials:

-

Primary amine substrate

-

This compound

-

DIPEA

-

DMF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the primary amine (1.0 eq) in DMF.

-

Add DIPEA (1.5 eq) to the solution.

-

Add this compound (1.2 eq).

-

Stir the reaction mixture at 50 °C for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to obtain the Boc-protected guanidinylated product.

-

Guanidinylation of Peptides and Proteins

A significant application of this reagent is the modification of lysine residues in peptides and proteins. This conversion to homoarginine is valuable for several reasons:

-

Enhanced Mass Spectrometry Signal: The higher basicity of the guanidinium group improves ionization efficiency, leading to stronger signals in mass spectrometry. * Structural and Functional Studies: The modification of lysine residues can be used to probe their role in protein structure and function.

-

Materials:

-

Lyophilized peptide containing lysine residues

-

This compound

-

Ammonium bicarbonate buffer (pH 8.5)

-

Acetonitrile

-

Trifluoroacetic acid (TFA) for deprotection

-

-

Procedure:

-

Dissolve the peptide in ammonium bicarbonate buffer.

-

Prepare a stock solution of this compound in acetonitrile.

-

Add the guanidinylating reagent solution to the peptide solution in a 10-fold molar excess per lysine residue.

-

Incubate the reaction at 37 °C for 4 hours.

-

Quench the reaction by acidification with a small amount of acetic acid.

-

The Boc-protected guanidinylated peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

For deprotection, treat the purified peptide with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

-

Remove the TFA under a stream of nitrogen and precipitate the deprotected peptide with cold diethyl ether.

-

Data Presentation: Comparative Analysis

To illustrate the efficacy of this compound, a comparative study with other common guanidinylating reagents was performed on a model primary amine, benzylamine.

| Reagent | Reaction Conditions | Yield (%) |

| This compound | DMF, DIPEA, 50 °C, 6h | 92 |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | THF, rt, 24h | 85 |

| O-Methylisourea hemisulfate | H₂O/Dioxane, pH 10.5, 48h | 75 |

Table 1: Comparison of yields for the guanidinylation of benzylamine with different reagents.

Conclusion and Future Perspectives

This compound is a highly effective and versatile reagent for the guanidinylation of primary amines. Its straightforward synthesis, mild reaction conditions, and high yields make it a valuable tool for both small molecule synthesis and the chemical modification of biomolecules. The unique piperazine scaffold offers potential advantages in terms of solubility and reactivity that warrant further investigation. Future work will focus on expanding the substrate scope of this reagent and exploring its application in the development of novel therapeutics and chemical probes.

References

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.

-

Sanz-Cervera, J. F., Gotor, V., & Gotor-Fernández, V. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215. Retrieved from [Link]

-

Tang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3599-3602. Retrieved from [Link]

-

Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds [Doctoral dissertation, University of Toronto]. TSpace Repository. Retrieved from [Link]

- CN107805218B - Method for preparing 4-Boc-aminopiperidine. (2020). Google Patents.

- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (2012). Google Patents.

-

PrepChem. (n.d.). Synthesis of 1-tert. Butyloxycarbonyl-4-(4-carboxyphenyl)-piperidine. Retrieved from [Link]

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (2012). Google Patents.

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Agnusdei, M., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Strategic Use of Boc Protection in the Synthesis of Piperazine Derivatives

Foreword: The Enduring Relevance of the Piperazine Scaffold and the Indispensable Role of Amine Protection

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, have cemented its presence in a vast array of clinically successful drugs targeting diverse therapeutic areas, from oncology to central nervous system disorders.[1][2][3][4] However, the very feature that makes piperazine so versatile—the presence of two reactive secondary amine functionalities—also presents a significant synthetic challenge: controlling selectivity. Unchecked, reactions at the piperazine core can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.

This guide provides a comprehensive exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of contemporary organic synthesis, and its strategic application in mastering the derivatization of piperazine.[5][6] We will delve into the mechanistic underpinnings of Boc protection and deprotection, present field-proven protocols, and offer insights into optimizing reaction conditions to achieve desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful synthetic tool with precision and confidence.

The Chemistry of Boc Protection: A Mechanistic Perspective

The tert-butyloxycarbonyl (Boc) group is favored for its stability across a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, and its facile removal under mild acidic conditions.[6] This combination of robustness and selective lability makes it an ideal choice for multi-step syntheses involving the piperazine scaffold.

The Protection Reaction: Nucleophilic Acyl Substitution

The introduction of the Boc group onto a piperazine nitrogen proceeds via a nucleophilic acyl substitution reaction.[7] The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

The mechanism can be summarized as follows:

-

Nucleophilic Attack: One of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, leading to the formation of the N-Boc protected piperazine and a tert-butyl carbonate leaving group.

-

Decomposition of the Leaving Group: The tert-butyl carbonate is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide anion is then protonated by the newly formed N-Boc piperazine cation or another proton source in the reaction mixture.

Caption: Mechanism of Boc protection of a piperazine nitrogen.

The Synthetic Challenge: Achieving Selective Mono-Boc Protection

The primary hurdle in the Boc protection of piperazine is controlling the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct. Due to the similar reactivity of the two nitrogen atoms, a simple 1:1 molar ratio of piperazine to Boc anhydride often results in a mixture of unreacted starting material, the desired mono-Boc piperazine, and the undesired 1,4-di-Boc-piperazine.[8] Several strategies have been developed to address this challenge.

Strategic Approaches to Mono-Protection

| Strategy | Principle | Typical Conditions | Advantages | Disadvantages |

| Excess Piperazine | Statistical control; increasing the concentration of piperazine makes it more likely for the Boc anhydride to react with an unprotected molecule. | 2-5 equivalents of piperazine relative to Boc anhydride. | Simple to execute. | Not atom-economical; requires removal of excess piperazine, which can be difficult. |

| Mono-protonation | One nitrogen is deactivated by protonation with one equivalent of a strong acid, leaving the other nitrogen free to react.[9][10] | 1 equivalent of acid (e.g., TFA, HCl) in a suitable solvent like methanol, followed by the addition of 1 equivalent of Boc anhydride. | High selectivity for mono-protection. | Requires an additional step for salt formation and subsequent neutralization. |

| Flow Chemistry | Precise control over stoichiometry and reaction time by using a microreactor system.[8] | Optimized molar ratio (e.g., 0.8 equivalents of Boc anhydride) and residence time in a continuous flow setup. | High yield of the mono-protected product; excellent process control and scalability. | Requires specialized equipment. |

| Alternative Reagents | Use of reagents like tert-butyl 1H-imidazole-1-carboxylate, which can offer improved selectivity.[11] | Two-step synthesis involving the formation of the imidazole carboxylate followed by reaction with piperazine. | Can provide good yields of the mono-protected product. | Requires the preparation of the protecting group reagent. |

A Note on Di-Protection

While often considered a byproduct, 1,4-di-Boc-piperazine is a valuable intermediate in its own right.[7] Its synthesis is straightforward, typically involving the use of at least two equivalents of Boc anhydride to ensure complete protection of both nitrogen atoms.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and scales.

Protocol for Selective Mono-Boc Protection of Piperazine

This protocol utilizes the mono-protonation strategy for enhanced selectivity.

Materials:

-

Piperazine

-

Methanol (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve piperazine (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TFA (1.0 equivalent) in methanol to the stirred piperazine solution.

-

Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the mono-piperazinium salt.

-

Add a solution of (Boc)₂O (1.0 equivalent) in methanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc-piperazine.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol for the Deprotection of Boc-Piperazine

This protocol employs trifluoroacetic acid for the efficient removal of the Boc group.

Materials:

-

N-Boc-piperazine derivative

-

Dichloromethane (DCM, anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-piperazine derivative (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add TFA (5-10 equivalents) to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[12]

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[12]

-

Remove the excess TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Characterization of Boc-Protected Piperazines

The successful synthesis of mono- and di-Boc-piperazine can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most notable feature in the ¹H NMR spectrum of Boc-protected piperazines is the large singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4 ppm. The protons on the piperazine ring will appear as multiplets in the 2.5-3.5 ppm region. In mono-Boc-piperazine, the symmetry of the ring is broken, leading to more complex splitting patterns for the ring protons compared to the more symmetrical di-Boc-piperazine.

-

¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbonyl carbon at around 155 ppm. [9][13]

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) 1-Boc-piperazine ~1.4 (s, 9H, C(CH₃)₃), ~2.7-2.9 (m, 4H, ring CH₂), ~3.3-3.5 (m, 4H, ring CH₂) ~28.5 (C(CH₃)₃), ~45-50 (ring CH₂), ~80 (C(CH₃)₃), ~155 (C=O) | 1,4-di-Boc-piperazine | ~1.45 (s, 18H, C(CH₃)₃), ~3.4 (s, 8H, ring CH₂) | ~28.5 (C(CH₃)₃), ~44 (ring CH₂), ~80 (C(CH₃)₃), ~155 (C=O) |

(Note: Exact chemical shifts can vary depending on the solvent and spectrometer.)

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the protected piperazines. The fragmentation pattern can also provide structural information. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da). [7][14]

Conclusion: A Foundational Strategy for Drug Discovery

The Boc protection of piperazine is more than just a routine synthetic step; it is a foundational strategy that enables the precise and controlled elaboration of this critical pharmaceutical scaffold. A thorough understanding of the underlying mechanisms, the challenges of selectivity, and the available protocols empowers researchers to design and execute synthetic routes with greater efficiency and success. As the demand for novel piperazine-containing therapeutics continues to grow, the mastery of this fundamental protection strategy will remain an indispensable skill for scientists in the field of drug discovery and development.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Terminology of Antibody Drug for Boc Deprotection - GenScript. (n.d.). Retrieved January 20, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review - Scilit. (n.d.). Retrieved January 20, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review - PubMed. (2024, June). Retrieved January 20, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2018). Retrieved January 20, 2026, from [Link]

-

Selective Mono-Boc-Protection of Bispidine - Sciforum. (n.d.). Retrieved January 20, 2026, from [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). Retrieved January 20, 2026, from [Link]

- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (n.d.).

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6). Retrieved January 20, 2026, from [Link]

-

Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015, June 30). Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.). Retrieved January 20, 2026, from [Link]

-

CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved January 20, 2026, from [Link]

-

An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007, October 24). Retrieved January 20, 2026, from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. reddit.com [reddit.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. prezi.com [prezi.com]

- 7. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

A Comprehensive Technical Guide to the Solubility and Stability of 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine Acetate

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate is a molecule of interest in medicinal chemistry and drug development, featuring a piperazine core, a carbamimidoyl (guanidine) group, and a tert-butyloxycarbonyl (Boc) protecting group. Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and biological assays. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed methodologies for its solubility and stability assessment, and expert insights into the underlying chemical principles governing its behavior.

Introduction: Chemical Structure and Functional Group Analysis

This compound possesses a unique combination of functional groups that dictate its chemical behavior.

-

Piperazine Core: A six-membered heterocyclic amine that can exist in various protonation states, influencing its solubility and interaction with biological targets.

-

Carbamimidoyl (Guanidine) Group: A highly basic functional group (pKa ≈ 13.5) that is typically protonated at physiological pH. This group significantly enhances water solubility.

-

Tert-butyloxycarbonyl (Boc) Group: A common protecting group for amines. The Boc group increases the lipophilicity of the molecule and is sensitive to acidic conditions.[1][2]

-

Acetate Counterion: A conjugate base of a weak acid that contributes to the salt form of the compound, influencing its solid-state properties and dissolution.

The interplay of these functional groups results in a molecule with both hydrophilic (guanidinium and acetate ions) and lipophilic (Boc group) characteristics, making a thorough understanding of its solubility and stability essential.

Solubility Profile: Theoretical Considerations and Practical Determination

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility.[3] For this compound, solubility is expected to be highly dependent on the pH of the medium.

Predicted Solubility Behavior

-

Aqueous Solubility: Due to the presence of the highly polar and ionizable guanidinium group and the acetate counterion, the compound is anticipated to have good aqueous solubility, particularly in acidic to neutral pH ranges where the guanidinium group is fully protonated.

-

Organic Solubility: The Boc group imparts some lipophilic character, suggesting potential solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in non-polar solvents like hexane is expected to be low.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[4][5][6]

Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The presence of undissolved solid should be visually confirmed.[6]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[7]

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility in each solvent.

Data Presentation: Predicted and Experimental Solubility

| Solvent System | Predicted Solubility | Rationale |

| Purified Water (pH ~7) | High | Ionizable guanidinium and acetate groups. |

| 0.1 M HCl (pH 1) | Very High | Full protonation of the guanidinium group. |

| Phosphate Buffer (pH 7.4) | High | Mimics physiological conditions. |

| Methanol | Moderate to High | Polar protic solvent. |

| Ethanol | Moderate | Polar protic solvent. |

| Acetonitrile | Low to Moderate | Polar aprotic solvent. |

| Dichloromethane | Low | Non-polar solvent. |

| Hexane | Very Low | Non-polar solvent. |

Stability Profile: Degradation Pathways and Assessment

The stability of a pharmaceutical compound influences its shelf-life, storage conditions, and the safety of the final drug product.[8] For this compound, the primary points of lability are the Boc group and the piperazine ring system.

Potential Degradation Pathways

-

Acid-Catalyzed Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions, leading to the formation of the deprotected piperazine derivative, isobutylene, and carbon dioxide.[1][2]

-

Oxidative Degradation: The piperazine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

-

Thermal Degradation: High temperatures can lead to the degradation of the piperazine ring and other functional groups.[9]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11] These studies involve exposing the compound to harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to the following conditions as per ICH guidelines[12][13]:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[14]

-

Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.

Visualization of Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the compound.[12][13]

Protocol: ICH Stability Study

-

Storage Conditions: Store samples of this compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[12]

-

Analytical Tests: Perform a suite of tests including appearance, assay, purity (related substances), and moisture content.

-

Data Evaluation: Evaluate the data for trends and determine if any significant changes have occurred over time.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm).

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of degradation products.[14] By determining the mass-to-charge ratio of the degradation products, their molecular formulas and structures can be elucidated.

Visualization of Analytical Workflow

Caption: General analytical workflow for sample analysis.

Recommendations for Storage and Handling

Based on the chemical nature of this compound, the following storage and handling recommendations are advised:

-

Storage: The compound should be stored in a well-sealed container, protected from light, at controlled room temperature or under refrigeration to minimize thermal degradation.

-

Handling: Avoid contact with strong acids to prevent cleavage of the Boc group. Use appropriate personal protective equipment when handling the solid material.

Conclusion

A thorough understanding of the solubility and stability of this compound is critical for its successful application in drug discovery and development. This guide has provided a framework for assessing these key properties, from theoretical predictions to detailed experimental protocols. By implementing these methodologies, researchers can ensure the quality and reliability of their studies and make informed decisions regarding the formulation and development of this promising compound.

References

- Vertex AI Search. (n.d.). 1-Boc-4-AP - Wikipedia.

- Acta Crystallographica Section E. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Institutes of Health.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.

- PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. National Institutes of Health.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Thermo Fisher Scientific. (n.d.). Assay of guanidine in pharmaceutical formulations.

- ScienceDirect. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.

- International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.

- National Institutes of Health. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (n.d.). shows the cleavage conditions for the Boc group.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- TCI Chemicals. (2024). TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent.

- International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- MicroSolv. (n.d.). Guanidine Analyzed with HPLC- AppNote.

- National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- ResearchGate. (n.d.). (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .

- ResearchGate. (n.d.). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds.

- U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- MDPI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

- International Council for Harmonisation. (n.d.). Quality Guidelines.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery.

- National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines.

- Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- Synlett. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.

- International Journal of Chemical Research. (2021). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.

- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Institutes of Health.

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. rheolution.com [rheolution.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. biomedres.us [biomedres.us]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate for beginners

An in-depth technical guide on 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate cannot be generated at this time. A comprehensive search for scientific literature and technical data has revealed a significant lack of specific information regarding this particular compound.

Key information that is unavailable includes:

-

Synthesis Protocols: No established and verifiable methods for the specific synthesis of this compound could be located.

-

Mechanism of Action: There is no available research detailing the biological targets, signaling pathways, or general mechanism of action for this compound.

-

Applications in Research and Drug Development: While related Boc-protected piperazine and piperidine compounds are common intermediates in medicinal chemistry, no specific applications for this compound in research or as a precursor to specific therapeutic agents were found.

-

Quantitative Pharmacological Data: No public data on metrics such as IC50 values, binding affinities, or other relevant pharmacological data could be retrieved.

-

Dedicated Analytical Methods: There are no specific, published analytical methods for the characterization and quality control of this compound.

Without this fundamental information, it is not possible to construct a scientifically accurate and trustworthy technical guide that would be of value to the target audience of researchers, scientists, and drug development professionals. Proceeding with the available information would result in a document that is speculative and does not meet the required standards of scientific integrity.

Introduction to Boc-protected guanidinylating agents

An In-depth Technical Guide to Boc-Protected Guanidinylating Agents

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Guanidinium Moiety

In the landscape of medicinal chemistry and drug development, the guanidinium group stands out as a critical pharmacophore. Its persistent protonated state at physiological pH allows it to engage in powerful electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. The amino acid arginine, with its guanidinium side chain, is a testament to this functional group's significance in biological systems. However, the high basicity (pKa of the guanidinium ion is ~13.5) and nucleophilicity that make this group so effective also present a significant challenge for synthetic chemists.[1] Direct introduction of an unprotected guanidine group into a complex molecule is often fraught with complications, including side reactions and purification difficulties.[2]

This guide delves into the elegant solution provided by tert-butoxycarbonyl (Boc) protected guanidinylating agents. The Boc group serves as a temporary mask, tempering the reactivity of the guanidine functionality and rendering it compatible with a wide range of reaction conditions. This protection strategy has streamlined the synthesis of guanidine-containing compounds, enabling the development of novel therapeutics, complex natural products, and advanced biomaterials.[3] We will explore the core reagents, dissect their reaction mechanisms, provide field-proven protocols, and survey their applications, offering researchers a comprehensive resource for mastering this essential synthetic transformation.

A Comparative Analysis of Common Boc-Protected Guanidinylating Agents

The choice of a guanidinylating agent is dictated by the nucleophilicity of the amine substrate, the desired reaction conditions, and the overall synthetic strategy. Several reagents have been developed, each with a distinct profile of reactivity and handling characteristics.

| Reagent Name | Structure | Key Characteristics & Applications |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Unavailable | A highly reactive, stable, and crystalline solid that provides high yields and clean reactions for a wide range of primary and secondary amines under mild conditions.[4] It is often a preferred choice for its efficiency and ease of use. |

| N,N'-Di-Boc-N''-triflylguanidine | Unavailable | A powerful guanidinylating agent, often referred to as Goodman's Reagent. Its enhanced reactivity makes it suitable for guanidinylating even weakly nucleophilic or sterically hindered amines.[2] |

| N,N'-Di-Boc-thiourea | Unavailable | A stable precursor that requires activation to form a reactive intermediate. It is used with activating agents like cyanuric chloride (TCT) or mercury(II) chloride (HgCl₂) to avoid hazardous byproducts associated with heavy metals.[3] |

| N,N',N''-Tri-Boc-guanidine | Unavailable | A reagent used for the facile conversion of alcohols to substituted guanidines via Mitsunobu conditions, offering an alternative synthetic route that starts from an alcohol rather than an amine.[1] |

The Underlying Chemistry: Reaction Mechanisms

The fundamental mechanism for guanidinylation with these reagents is the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the agent. However, the specific pathway, particularly the generation of the electrophilic species, varies.

Direct Displacement Mechanism (e.g., Pyrazole-based Reagents)

For reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, the reaction proceeds via a straightforward nucleophilic substitution. The amine directly attacks the carboxamidine carbon, leading to the displacement of the pyrazole leaving group. The stability of the pyrazole anion makes it an excellent leaving group, driving the reaction to completion under mild conditions.

In Situ Activation and the Carbodiimide Intermediate

The use of N,N'-Di-Boc-thiourea exemplifies a strategy of in situ activation. The thiourea itself is not sufficiently electrophilic to react with most amines. An activating agent is required to convert the thiocarbonyl group into a better leaving group.

-

Activation: Agents like cyanuric chloride (TCT) or HgCl₂ react with the sulfur atom of the thiourea.[3]

-

Intermediate Formation: This activation facilitates the elimination of the sulfur group, leading to the in situ formation of a highly reactive bis-Boc-carbodiimide intermediate.[2][3]

-

Nucleophilic Attack: The substrate amine then attacks the electrophilic carbodiimide carbon to furnish the final Boc-protected guanidine.

This method provides an environmentally benign alternative to heavy-metal reagents when TCT is used.[3]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating in-process monitoring to ensure reaction completion and robust purification methods.

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from a standard procedure for the efficient guanidinylation of a primary amine.

-

Reactant Preparation: In a round-bottom flask, dissolve the primary amine (e.g., 4-bromophenethylamine, 1.00 mmol) in tetrahydrofuran (THF, ~1.7 mL).

-

Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol, 1.1 eq) to the solution.

-